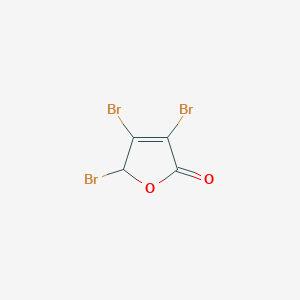

3,4,5-Tribromofuran-2(5H)-one

Description

3,4,5-Tribromofuran-2(5H)-one is a brominated derivative of the 2(5H)-furanone scaffold, a heterocyclic compound characterized by a five-membered lactone ring.

Properties

CAS No. |

96661-16-4 |

|---|---|

Molecular Formula |

C4HBr3O2 |

Molecular Weight |

320.76 g/mol |

IUPAC Name |

2,3,4-tribromo-2H-furan-5-one |

InChI |

InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H |

InChI Key |

PLDGNVQPAJJHHG-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(=C(C(=O)O1)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:

Substitution Reactions: Where bromine atoms are replaced by other functional groups.

Reduction Reactions: Where the bromine atoms are reduced to hydrogen.

Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or other nucleophiles.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.

Scientific Research Applications

3,4,5-Tribromofuran-2(5H)-one may have applications in:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying biological pathways or as a biochemical probe.

Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.

Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.

Comparison with Similar Compounds

Comparison with Similar Brominated Furanones

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

- Substituents : Dibromo at positions 3 and 4; tetraphenyl groups at positions 2 and 3.

- Synthesis : Crystallographic data indicate a hexasubstituted structure formed via condensation reactions, with Br⋯Br contacts (3.484 Å) stabilizing the crystal lattice .

- Key Features: The dihydrofuran ring adopts a non-planar conformation due to steric hindrance from phenyl groups. This contrasts with the planar furanone rings in simpler brominated derivatives .

3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one

- Substituents : Bromo at position 3, methoxy at position 5, and a 4-methylpiperidine group at position 3.

- Synthesis : Derived from 3,4-dibromo-5-methoxyfuran-2(5H)-one via tandem Michael addition-elimination with 4-methylpiperidine (51.7% yield) .

- Key Features: The furanone ring remains planar (max. deviation 0.026 Å), with weak C–H⋯O/Br interactions influencing packing .

3,4,5-Trisubstituted Furan-2(5H)-one Derivatives

- Substituents : Varied substituents (e.g., amines, aldehydes) at positions 3, 4, and 4.

- Synthesis : One-pot three-component reaction using silica sulfuric acid catalysis (high yields >80%) .

- Key Features : Cytotoxic activity against tumor cell lines (e.g., HeLa, MCF-7), highlighting the role of substituent diversity in bioactivity .

Crystallographic and Stability Insights

- Planarity: The furanone ring in 3,4,5-tribromofuran-2(5H)-one is expected to be planar, akin to its dibromo and methoxy-piperidine analogs (max. deviation <0.03 Å) .

- Intermolecular Interactions : Tribromination may introduce Br⋯Br or Br⋯H contacts, similar to dibromo derivatives, enhancing crystal stability but reducing solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.